Eleutheroside E

Overview

Description

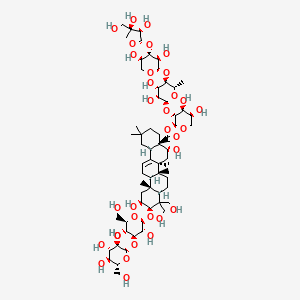

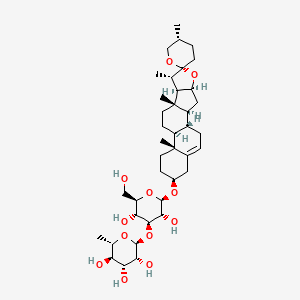

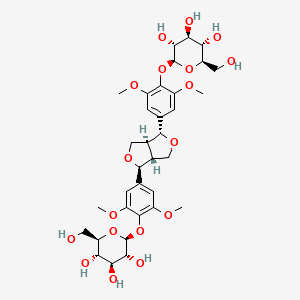

Eleutherosides are a diverse group of chemical compounds isolated from the roots of the herb Eleutherococcus senticosus . Eleutheroside E is an optical isomer of acanthoside D, which is one of the glycosides isolated from the cluster-flowering acanthopanax and represents the di-β-D-glucoside of (−)-syringaresinol . It is a principal component of Acanthopanax senticosus and has anti-inflammatory and protective effects in ischemia heart .

Molecular Structure Analysis

The molecular structure of Eleutheroside E is complex. It is a glycoside and major component of E. senticosus and has diverse biological activities . The molecular weight is 742.72 and the molecular formula is C34H46O18 .Physical And Chemical Properties Analysis

Eleutheroside E is a white to off-white solid . More detailed physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Application in Neurology

- Scientific Field : Neurology

- Summary of the Application : Eleutheroside E (EE) has been studied for its effects on a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease cell model .

- Methods of Application : To create a cell model of Parkinson’s disease, MPTP (2500 μmol/L) was administered to rat adrenal pheochromocytoma cells (PC-12) to produce an MPTP group. The eleutheroside E group was divided into low-, medium-, and high-concentration groups, in which the cells were pretreated with eleutheroside E at concentrations of 100 μmol/L, 300 μmol/L, and 500 μmol/L .

- Results or Outcomes : Compared with the MPTP group, the survival rates of cells at low, medium, and high concentrations of eleutheroside E all increased. The mitochondrial membrane potential at medium and high concentrations of eleutheroside E increased. The ROS levels at medium and high concentrations of eleutheroside E decreased .

Application in Biotechnology

- Scientific Field : Biotechnology

- Summary of the Application : Eleutherosides, including Eleutheroside E, are the active ingredients accumulated in the roots and stems of Eleutherococcus species and in Eleutherococcus senticosus in particular. They are used as adaptogens, besides their abundant antidiabetic and anticancer properties .

- Methods of Application : Biotechnological production of eleutherosides has become an attractive alternative due to the limited availability of Eleuthero. Organogenic cultures have been induced for the production of eleutherosides in E. senticosus and other closely related species .

- Results or Outcomes : Pilot-scale cultures have been accomplished for the large-scale production of somatic embryos containing abundant amounts of eleutherosides .

Application in Sports Medicine

- Scientific Field : Sports Medicine

- Summary of the Application : Eleutheroside E (EE) is known to reduce physical fatigue and enhance endurance performance .

- Results or Outcomes : While specific quantitative data is not provided, the overall outcome is an enhancement in endurance performance and a reduction in physical fatigue .

Application in Herbal Medicine

- Scientific Field : Herbal Medicine

- Summary of the Application : Eleutheroside E is one of the active ingredients in Eleutherococcus senticosus, also known as Siberian Ginseng. It’s used as an adaptogen, a substance that helps the body adapt to various types of stress .

- Results or Outcomes : Eleutheroside E has shown potential to have a positive effect on physical, emotional, chemical, and biological stress, promoting overall wellness and vitality .

Application in Cardiology

- Scientific Field : Cardiology

- Summary of the Application : Eleutheroside E has been reported to have protective effects against myocardial infarction .

- Results or Outcomes : While specific quantitative data is not provided, the overall outcome is a protective effect against myocardial infarction .

Application in Chromatography

- Scientific Field : Chromatography

- Summary of the Application : Eleutherosides, including Eleutheroside E, serve as marker compounds for the Thin layer chromatography identification of Eleutherococcus senticosus herbal preparations and dietary supplements .

- Results or Outcomes : Eleutheroside E can be identified and quantified in herbal preparations and dietary supplements using this method .

Safety And Hazards

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aS)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16+,21-,22-,23-,24-,25+,26+,27-,28-,29+,30-,33+,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDULTAFAQRACT-JSGUJALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@H]3[C@@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C(=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316969 | |

| Record name | Eleutheroside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eleutheroside E | |

CAS RN |

39432-56-9 | |

| Record name | Eleutheroside E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39432-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eleutheroside E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039432569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eleutheroside E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELEUTHEROSIDE E | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JP2P44H3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.